molecular formula C24H27N3O4 B2372274 5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 865591-17-9

5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Numéro de catalogue: B2372274
Numéro CAS: 865591-17-9
Poids moléculaire: 421.497
Clé InChI: WXVRVSPLZPMBJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure: The compound features a pyrimidine-2,4,6(1H,3H,5H)-trione core (a barbiturate derivative) substituted at position 5 with a ylidene group. This ylidene moiety is linked to a 2-phenyl-5,6,7,8-tetrahydroquinoline ring, which is further functionalized with a 2-methoxyethyl chain at the nitrogen atom (Figure 1). The 1,3-dimethyl groups on the pyrimidine trione core enhance steric stability and modulate electronic properties.

Molecular Formula: C₂₅H₂₉N₃O₅
Molar Mass: 451.51 g/mol
CAS Number: 692758-25-1 .

The tetrahydroquinoline-aldehyde precursor for this compound may involve multi-step synthesis, including cyclization and functionalization of the quinoline ring.

Potential Applications: Structural analogs of pyrimidine triones exhibit diverse applications, including inhibition of protein aggregation (e.g., SOD1 in neurodegenerative diseases) , photoswitchable materials (Donor-Acceptor Stenhouse Adducts, DASAs) , and liquid crystalline behavior .

Propriétés

IUPAC Name

5-[1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-25-22(28)21(23(29)26(2)24(25)30)18-15-20(16-9-5-4-6-10-16)27(13-14-31-3)19-12-8-7-11-17(18)19/h4-6,9-10,15H,7-8,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVRVSPLZPMBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCOC)C4=CC=CC=C4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H26N4O3C_{22}H_{26}N_4O_3, and it features a unique combination of a tetrahydroquinoline moiety and a pyrimidine derivative. The structural complexity allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • P2X7 Receptor Antagonism : Research indicates that tetrahydroquinoline derivatives exhibit antagonistic properties against the P2X7 receptor. This receptor plays a critical role in inflammatory processes and pain signaling. By inhibiting this receptor, the compound may reduce inflammation and modulate pain responses .
  • Antioxidant Activity : The presence of multiple functional groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and reducing cellular damage .

Biological Activity Data

Biological Activity Mechanism Reference
P2X7 Receptor AntagonistInhibits receptor activity leading to reduced inflammation
Antioxidant PropertiesScavenges free radicals and reduces oxidative stress

Case Studies and Research Findings

  • Inflammation Modulation : A study focused on the anti-inflammatory effects of similar tetrahydroquinoline derivatives demonstrated significant reductions in pro-inflammatory cytokines when tested in vitro. This suggests that the compound could be effective in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Another research project explored the neuroprotective capabilities of related compounds in models of neurodegenerative diseases. The findings indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential application in treating diseases like Alzheimer's.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrimidine-2,4,6-trione derivatives vary significantly in substituents, leading to differences in physicochemical properties, reactivity, and applications. Below is a structural and functional comparison:

Substituent Variations on the Pyrimidine Trione Core

Compound Name Substituents Key Features Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 1,3-dimethyl; 5-ylidene group with 2-phenyl-tetrahydroquinoline and 2-methoxyethyl Rigid tetrahydroquinoline ring, methoxyethyl chain 451.51 Potential protein aggregation inhibition (inferred)
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione 5-hydroxy; indol-3-yl Hydroxyl group enhances H-bonding, aromatic indole 313.28 Synthesized from alloxan and indole; XRD-confirmed structure
1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6-trione 1,3-bis(4-methoxyphenethyl) Bulky arylalkyl groups, methoxy substituents 396.44 EC₅₀ = 3.36 μM (SOD1 aggregation inhibition)
5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione 5-furylmethylene; 1,3-dimethyl Conjugated furan, photoswitchable 278.25 Precursor for DASAs; 83% yield, λmax ~400 nm
5-(4-Methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione 4-methoxybenzylidene Electron-rich aryl group 302.29 High melting point (>250°C); used in materials science

Structural and Functional Insights

  • Tetrahydroquinoline vs. This may enhance binding affinity in biological systems but reduce solubility.
  • Methoxyethyl Chain : The 2-methoxyethyl group improves hydrophilicity compared to purely hydrophobic chains (e.g., hexyl in ), balancing logP values for drug-likeness .
  • Ylidene vs. Hydroxyl Groups : The ylidene group in the target compound enables conjugation across the pyrimidine ring, altering UV-Vis absorption compared to hydroxylated analogs (e.g., 5-hydroxy derivatives in ) .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR Key Signals ¹³C NMR Key Signals
Target Compound* N/A (data not provided) N/A N/A
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione 3200 (OH), 1700 (C=O) δ 11.50 (s, OH), 7.15–8.33 (Ar-H) δ 164.4 (C=O), 141.38 (Ar-C)
5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione 2980, 1769 (C=O) δ 8.65 (d, furan-H), 3.41 (s, CH₃) δ 168.7 (C=O), 160.79 (C=C)
1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6-trione 1708 (C=O) δ 7.15 (m, Ar-H), 3.77 (s, OCH₃) δ 164.4 (C=O), 158.5 (Ar-OCH₃)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.